3-Amino-5-methylpyridine-2-carbonitrile
Overview
Description
3-Amino-5-methylpyridine-2-carbonitrile: is an organic compound with the molecular formula C7H7N3. It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a nitrile group at the second position on the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylpyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 5-methylpyridine to form 5-methyl-2-nitropyridine. This intermediate is then reduced to 5-methyl-2-aminopyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-methylpyridine-2-carbonitrile can undergo oxidation reactions, where the amino group can be converted to a nitro group or other oxidized forms.
Reduction: The nitrile group can be reduced to an amine group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products:
Oxidation: 3-Nitro-5-methylpyridine-2-carbonitrile.
Reduction: 3-Amino-5-methylpyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-5-methylpyridine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various industrial applications where specific functional groups are required .
Mechanism of Action
The mechanism of action of 3-Amino-5-methylpyridine-2-carbonitrile and its derivatives depends on the specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules .
Comparison with Similar Compounds
2-Amino-5-methylpyridine: Similar structure but lacks the nitrile group.
3-Amino-4-methylpyridine-2-carbonitrile: Similar but with the methyl group at the fourth position.
3-Amino-5-chloropyridine-2-carbonitrile: Similar but with a chlorine atom instead of a methyl group.
Uniqueness: 3-Amino-5-methylpyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of an amino group, a methyl group, and a nitrile group on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-5-methylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVNTMJPGTZBRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694118 | |
Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001635-30-8 | |
Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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